molecular formula C11H19NO9 B1664958 N-acetyl-beta-neuraminic acid CAS No. 131-48-6

N-acetyl-beta-neuraminic acid

Cat. No.: B1664958
CAS No.: 131-48-6
M. Wt: 309.27 g/mol
InChI Key: SQVRNKJHWKZAKO-LUWBGTNYSA-N
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Description

N-Acetyl-D-neuraminic acid, commonly known as NeuAc, is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a well-known member of the sialic acid family, which plays a crucial role in various biological processes. NeuAc is found in cell surface glycolipids and glycoproteins, where it is involved in cellular recognition events, virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .

Mechanism of Action

Target of Action

5-N-Acetyl-beta-D-neuraminic acid, also known as N-acetylneuraminic acid (Neu5Ac), is a key component of cell surface glycoproteins and glycolipids . It plays a crucial role in cellular recognition events and cell adhesion . Neu5Ac acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin . It is also involved in the virus life cycle and is an important target of the host immune system .

Mode of Action

Neu5Ac interacts with its targets by acting as a receptor for influenza viruses. This interaction allows the attachment of the virus to mucous cells via hemagglutinin, which is an early step in acquiring influenza virus infection . The binding of Neu5Ac to the virus is reversible, which likely allows neuraminidase patches to catalyze the removal of the sialic acid when the hemagglutinin is no longer bound, thereby initiating movement of the virion through mucus and over the cell surface .

Biochemical Pathways

Neu5Ac is synthesized through a two-step enzymatic process involving N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation . This process produces Neu5Ac with high production efficiency . The major challenges in producing Neu5Ac with high yield include multiple parameter-dependent processes, undesirable reversibility, and diminished solubility of AGEs and NALs .

Pharmacokinetics

It’s worth noting that the production of neu5ac involves enzymatic synthesis using age and nal . The efficiency of this process can be influenced by factors such as pyruvate concentration and temperature shift during the process .

Result of Action

The action of Neu5Ac results in a variety of biological functions. It is involved in cellular recognition events and cell adhesion . It also plays a critical role in the virus life cycle and is an important target of the host immune system . Moreover, it has been found that Neu5Ac levels in plasma are significantly correlated with coronary heart disease events .

Action Environment

The action of Neu5Ac can be influenced by environmental factors. For instance, the production of Neu5Ac through enzymatic synthesis can be affected by factors such as pyruvate concentration and temperature shift during the process . Additionally, the action of Neu5Ac as a receptor for influenza viruses can be influenced by the presence of mucous cells .

Biochemical Analysis

Biochemical Properties

5-N-Acetyl-beta-D-neuraminic acid plays a significant role in biochemical reactions. It is generally fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane . It is involved in cellular recognition events and regulates a variety of biological processes, including virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .

Cellular Effects

5-N-Acetyl-beta-D-neuraminic acid has profound effects on various types of cells and cellular processes. It influences cell function by regulating cell adhesion and modulating signal transduction pathways. It is also involved in the recognition of cell-surface molecules.

Molecular Mechanism

The molecular mechanism of action of 5-N-Acetyl-beta-D-neuraminic acid involves its binding interactions with biomolecules and changes in gene expression. It acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin . In the biology of bacterial pathogens, it can be used either as a nutrient, providing both carbon and nitrogen to the bacteria, or in some pathogens, can be activated and placed on the cell surface .

Temporal Effects in Laboratory Settings

It is known that it plays a critical role in many biological processes and is involved in the recognition of cell-surface molecules, the regulation of cell adhesion, and the modulation of signal transduction pathways.

Transport and Distribution

5-N-Acetyl-beta-D-neuraminic acid is transported and distributed within cells and tissues. Bacteria have evolved transporters for Neu5Ac to enable them to capture it from their environment

Subcellular Localization

The subcellular localization of 5-N-Acetyl-beta-D-neuraminic acid is primarily at the cell membrane, where it is a crucial component of complex glycans on mucins and glycoproteins

Preparation Methods

NeuAc can be produced through several methods, including natural extraction, chemical synthesis, enzymatic synthesis, and biosynthesis. Among these methods, enzymatic synthesis is highly efficient and involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-D-neuraminic acid lyase (NAL) for aldol condensation. This two-step enzymatic process uses pyruvate and N-acetyl-glucosamine as substrates . Industrial production of NeuAc often involves optimizing various parameters such as pyruvate concentration and temperature to increase conversion yield .

Chemical Reactions Analysis

NeuAc undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NeuAc can lead to the formation of N-acetyl-D-mannosamine, while reduction can yield N-acetyl-D-glucosamine .

Scientific Research Applications

NeuAc has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex carbohydrates. In biology, NeuAc is involved in cellular recognition and signaling processes. In medicine, it is used as a nutraceutical for infant brain development and as an intermediate for pharmaceutical production. NeuAc also has anti-inflammatory, anti-cancer, and anti-viral properties, making it a valuable compound for therapeutic applications .

Comparison with Similar Compounds

NeuAc is unique among sialic acids due to its specific structure and biological functions. Similar compounds include N-glycolylneuraminic acid (Neu5Gc) and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). While Neu5Gc is found in many animals but not in humans, KDN is present in both bacteria and animals. NeuAc is the only sialic acid found in humans, making it particularly significant in human biology .

Properties

IUPAC Name

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVRNKJHWKZAKO-LUWBGTNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; [Sigma-Aldrich MSDS]
Record name N-Acetylneuraminic acid
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CAS No.

131-48-6
Record name N-acetylneuraminic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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